molecular formula C16H18O3 B8783887 4-Benzyloxy-3-methoxyphenethyl alcohol CAS No. 64881-05-6

4-Benzyloxy-3-methoxyphenethyl alcohol

Cat. No.: B8783887
CAS No.: 64881-05-6
M. Wt: 258.31 g/mol
InChI Key: VYGZUMHSOJKVSQ-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-methoxyphenethyl alcohol is a synthetic aromatic alcohol intended for research and development purposes only. This compound is of significant interest in organic and medicinal chemistry as a versatile chemical intermediate or building block. Its molecular structure, featuring both benzyloxy and methoxy ether protections on the phenyl ring, makes it a valuable precursor in multi-step synthesis. Researchers may utilize this compound in the synthesis of more complex molecules, including potential pharmaceuticals, fragrances, or ligands for catalysis. The phenethyl alcohol backbone provides a handle for further functionalization, allowing for the creation of libraries of compounds for screening and development. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

64881-05-6

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)ethanol

InChI

InChI=1S/C16H18O3/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11,17H,9-10,12H2,1H3

InChI Key

VYGZUMHSOJKVSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCO)OCC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Liquid Chromatography

4-Benzyloxy-3-methoxyphenethyl alcohol is primarily utilized in liquid chromatography, specifically in reverse-phase high-performance liquid chromatography (HPLC). The compound can be effectively separated using the Newcrom R1 HPLC column, which operates under simple conditions involving a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid is substituted with formic acid .

Table 1: HPLC Conditions for this compound

ParameterDetails
Mobile PhaseAcetonitrile, Water, Phosphoric Acid
Column TypeNewcrom R1
Particle Size3 µm
ApplicationIsolation of impurities, pharmacokinetics

Pharmacokinetics

The compound's properties make it suitable for pharmacokinetic studies. Its ability to be analyzed via HPLC allows researchers to investigate absorption, distribution, metabolism, and excretion (ADME) characteristics in biological systems .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions to form more complex structures. For instance, it has been involved in the synthesis of 3-arylpropanamides through radical condensation reactions with acetamides .

Case Study: Synthesis of 3-Arylpropanamides

In a study exploring the reaction of benzylic alcohols with acetamides, this compound was shown to yield high conversion rates when coupled with appropriate reagents under optimized conditions. The presence of electron-donating groups enhanced the yield significantly .

Oxidation Reactions

The compound has also been studied for its reactivity under solvent-free oxidation conditions. It demonstrated variable conversion rates depending on the substituents on the aromatic ring, highlighting its utility in synthetic organic chemistry .

Table 2: Oxidation Reactivity of Benzylic Alcohol Derivatives

CompoundConversion Rate (%)Selectivity (%)
4-Methoxybenzyl Alcohol7086
4-Benzyloxy-3-methoxybenzyl AlcoholVariableVariable

Antimycobacterial Activity

Recent studies have evaluated the antimycobacterial properties of derivatives related to this compound. The compound showed promising results against Mycobacterium tuberculosis, indicating potential therapeutic applications .

Drug Development

Due to its structural characteristics and biological activity, this compound is being explored as a lead compound for drug development targeting various diseases, including infectious diseases caused by resistant strains of bacteria.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-benzyloxy-3-methoxyphenethyl alcohol with structurally related compounds, focusing on substituents, molecular properties, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound 4-benzyloxy, 3-methoxy, phenethyl Likely C₁₆H₁₈O₃ ~258.3 (estimated) Hydrophobic (benzyloxy), polar (alcohol); reactive hydroxyl group Pharmaceutical intermediates
Vanillyl alcohol (4-Hydroxy-3-methoxybenzyl alcohol) 4-hydroxy, 3-methoxy, benzyl C₈H₁₀O₃ 154.16 Water-soluble (hydroxyl), antioxidant properties; mp 115–117°C Flavoring agents, fragrances
3-Hydroxy-4-methoxybenzyl alcohol 3-hydroxy, 4-methoxy, benzyl C₈H₁₀O₃ 154.16 Positional isomer of vanillyl alcohol; reduced solubility vs. vanillyl alcohol Synthetic intermediates
4-Ethoxy-3-(trifluoromethyl)benzyl alcohol 4-ethoxy, 3-CF₃, benzyl C₁₀H₁₁F₃O₂ 220.19 Lipophilic (CF₃); stable under acidic conditions Agrochemical intermediates
4-Methoxy-3-methylbenzyl alcohol 4-methoxy, 3-methyl, benzyl C₉H₁₂O₂ 152.19 Moderate solubility in ethanol; mp 45–47°C Polymer additives
4'-Hydroxy-3-phenoxybenzyl alcohol 4'-hydroxy, 3-phenoxy, benzyl C₁₃H₁₂O₃ 216.24 Phenoxy group enhances rigidity; UV-stable Liquid crystal precursors

Analytical Characterization :

  • NMR : Aromatic protons in the benzyloxy group resonate at δ 7.3–7.5 ppm (¹H), while methoxy protons appear as singlets near δ 3.8 ppm .
  • MS : Molecular ion peaks (e.g., m/z 258 for the target compound) confirm molecular weight .

Q & A

Q. What are the recommended synthetic routes for 4-Benzyloxy-3-methoxyphenethyl alcohol, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves introducing the benzyloxy group to a phenolic precursor. A two-step approach is recommended:

Protection of phenolic hydroxyl groups : Use benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group.

Reduction of intermediates : Convert ketone or ester precursors to the alcohol moiety using NaBH₄ or LiAlH₄.

Q. Optimization Strategies :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance benzylation efficiency .
  • Reaction Monitoring : Use TLC or HPLC to track byproduct formation and adjust reaction time/temperature .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Reference Techniques : Enzymatic oxidation methods for related alcohols (e.g., Mn peroxidase-catalyzed oxidation of veratryl alcohol) suggest alternative pathways for functional group modification .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer :

Technique Key Features Application
¹H/¹³C NMR - Benzyloxy protons: δ 4.8–5.2 ppm (singlet, -OCH₂Ph).
- Methoxy group: δ ~3.8 ppm (singlet, -OCH₃).
- Phenethyl alcohol backbone: δ 1.5–2.0 ppm (m, -CH₂-) and δ 3.6–3.8 ppm (t, -CH₂OH).
Confirm substitution pattern and purity .
IR Spectroscopy - Broad O-H stretch (~3300 cm⁻¹).
- C-O stretches: 1250–1050 cm⁻¹ (benzyloxy and methoxy).
Identify functional groups and hydrogen bonding .
GC-MS Molecular ion peak (M⁺) matching molecular weight (C₁₆H₁₈O₃: 270.3 g/mol) and fragmentation patterns.Verify molecular integrity and detect volatile impurities .

Q. What solvent systems are optimal for the dissolution and purification of this compound in laboratory settings?

Methodological Answer :

  • Dissolution : Use polar aprotic solvents (DMF, DMSO) for reactions. For recrystallization, ethanol/water mixtures (7:3 v/v) are effective due to the compound’s moderate polarity .
  • Chromatography : Optimize silica gel columns with hexane:ethyl acetate (3:1 to 1:1 gradient) for separation of benzyloxy-containing analogs .
  • Stability Note : Avoid prolonged exposure to acidic/basic conditions to prevent ether cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported optimal pH ranges for the stability of this compound in aqueous solutions?

Methodological Answer : Conflicting pH stability data may arise from differences in buffer composition or temperature. To resolve:

Systematic pH Screening : Prepare buffered solutions (pH 3–9) and monitor degradation via HPLC at 25°C and 40°C .

Kinetic Analysis : Calculate degradation rate constants (k) to identify pH-dependent instability thresholds.

Ionic Strength Effects : Compare stability in phosphate vs. citrate buffers to isolate ionic contributions .

Q. Example Data :

pH Degradation Rate (k, h⁻¹)
3.00.12
7.00.02
9.00.18

Q. What mechanistic insights can be gained from studying the enzymatic oxidation of this compound using peroxidases, and how does this compare to related phenolic alcohols?

Methodological Answer :

  • Oxidation Pathways : Manganese peroxidase (MnP) in the presence of Mn²⁺ and H₂O₂ oxidizes phenolic alcohols to aldehydes. For this compound, monitor aldehyde formation (λmax ~280 nm) and compare kinetics to veratryl alcohol (kcat ~0.5 s⁻¹) .
  • Structural Comparisons : Bulkier benzyloxy groups may sterically hinder enzyme access, reducing oxidation efficiency versus simpler analogs like anisyl alcohol.
  • Radical Intermediates : Use EPR spectroscopy to detect Mn³⁺-oxalate complexes, critical for electron transfer in MnP systems .

Q. What strategies are recommended for minimizing byproduct formation during benzyloxy group introduction in this compound synthesis?

Methodological Answer :

  • Selective Protection : Employ orthogonal protecting groups (e.g., TBDMS for methoxy) to prevent over-benzylation .
  • Temperature Control : Maintain reactions at 0–5°C to suppress dialkylation .
  • Byproduct Identification : Use LC-MS to detect dibenzylated byproducts (M⁺ = 384.4 g/mol) and adjust stoichiometry (limit benzyl halide to 1.1 eq) .

Q. Example Optimization :

Condition Byproduct Yield
Room temperature18%
0°C, 1.1 eq BnBr3%

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